

# UPLC-MS/MS protocol for Safinamide in human plasma with deuterated IS

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## Compound of Interest

Compound Name: Safinamide-d4

Cat. No.: B15616632

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## Application Note:

A Rapid and Sensitive UPLC-MS/MS Method for the Quantification of Safinamide in Human Plasma Using a Deuterated Internal Standard

## Introduction

Safinamide is an orally active medication used as an adjunctive treatment for Parkinson's disease.[1][2] It functions as a selective monoamine oxidase-B (MAO-B) inhibitor, which helps to manage motor fluctuations in patients.[1] To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the accurate quantification of Safinamide in human plasma is essential.[3] This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Safinamide in human plasma, employing **Safinamide-D4** as the internal standard (IS).[2][4]

## Principle

This method utilizes the high selectivity and sensitivity of UPLC-MS/MS for the quantification of Safinamide.[1] After extraction from human plasma via protein precipitation, the analyte and the deuterated internal standard are separated using reversed-phase UPLC. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[1][5] The use of a

stable isotope-labeled internal standard, **Safinamide-D4**, ensures high accuracy and precision by compensating for variability in sample processing and matrix effects.<sup>[4]</sup>

## Materials and Reagents

- Analytes: Safinamide, **Safinamide-D4** (Internal Standard)
- Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade)
- Reagents: Ultrapure Water, Human Plasma (K2-EDTA)

## Instrumentation

- UPLC System: Waters Acquity UPLC or equivalent
- Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an ESI source
- Analytical Column: CORTECS C18, 100 x 4.6 mm, 2.7 µm or equivalent<sup>[2][4]</sup>

## Experimental Protocols

### Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare primary stock solutions of Safinamide and **Safinamide-D4** in methanol at a concentration of 1 mg/mL.<sup>[4]</sup>
- Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 50:50 mixture of methanol and water.
- Calibration Standards & QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the appropriate working solutions into blank human plasma to achieve the desired concentration range. A typical calibration curve range is 0.5–2000 ng/mL.<sup>[3][5]</sup>

### Sample Preparation (Protein Precipitation)

- Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

- Add 20  $\mu\text{L}$  of the **Safinamide-D4** internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
- Add 300  $\mu\text{L}$  of acetonitrile to precipitate plasma proteins.[\[4\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu\text{L}$  of the mobile phase.
- Inject the sample into the UPLC-MS/MS system.

## UPLC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

Parameter	Value
Column	CORTECS C18, 100 x 4.6 mm, 2.7 $\mu\text{m}$ <a href="#">[2]</a> <a href="#">[4]</a>
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol <a href="#">[2]</a>
Flow Rate	0.8 mL/min <a href="#">[2]</a> <a href="#">[4]</a>
Gradient	30% B to 70% B over 2 min, hold at 70% for 1 min, return to 30% B
Injection Volume	5 $\mu\text{L}$
Column Temperature	40°C
Run Time	4 minutes <a href="#">[2]</a> <a href="#">[4]</a>

Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	ESI Positive[1][5]
Capillary Voltage	3.0 kV[5]
Source Temperature	150°C[1][5]
Desolvation Gas	Nitrogen
Desolvation Temp.	350°C
MRM Transitions	Safinamide: m/z 303.3 → 215.2[2][4] Safinamide-D4: m/z 307.3 → 215.2[2][4]
Cone Voltage	Optimized for each compound
Collision Energy	Optimized for each compound

## Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines. A summary of the validation results is presented below.

Table 3: Linearity and Range

Analyte	Range (ng/mL)	Correlation Coefficient (r <sup>2</sup> )
Safinamide	0.5 - 2000	> 0.998

Table 4: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	0.5	< 15	85 - 115	< 15	85 - 115
LQC	1.5	< 15	85 - 115	< 15	85 - 115
MQC	150	< 15	85 - 115	< 15	85 - 115
HQC	1500	< 15	85 - 115	< 15	85 - 115

Table 5: Recovery and Matrix Effect

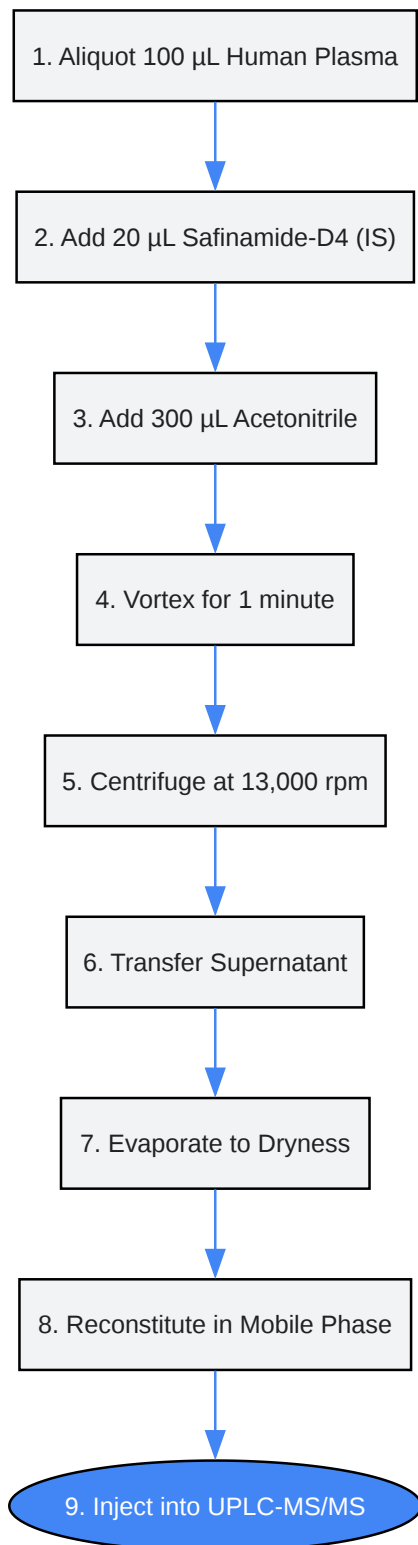
QC Level	Concentration (ng/mL)	Mean Recovery (%)	Matrix Effect (%)
LQC	1.5	85 - 115	85 - 115
MQC	150	85 - 115	85 - 115
HQC	1500	85 - 115	85 - 115

Table 6: Stability

Stability Condition	Duration	Result
Bench-top (Room Temp)	6 hours	Stable
Freeze-Thaw Cycles	3 cycles	Stable
Long-term (-80°C)	30 days	Stable

## Visualization of Workflows

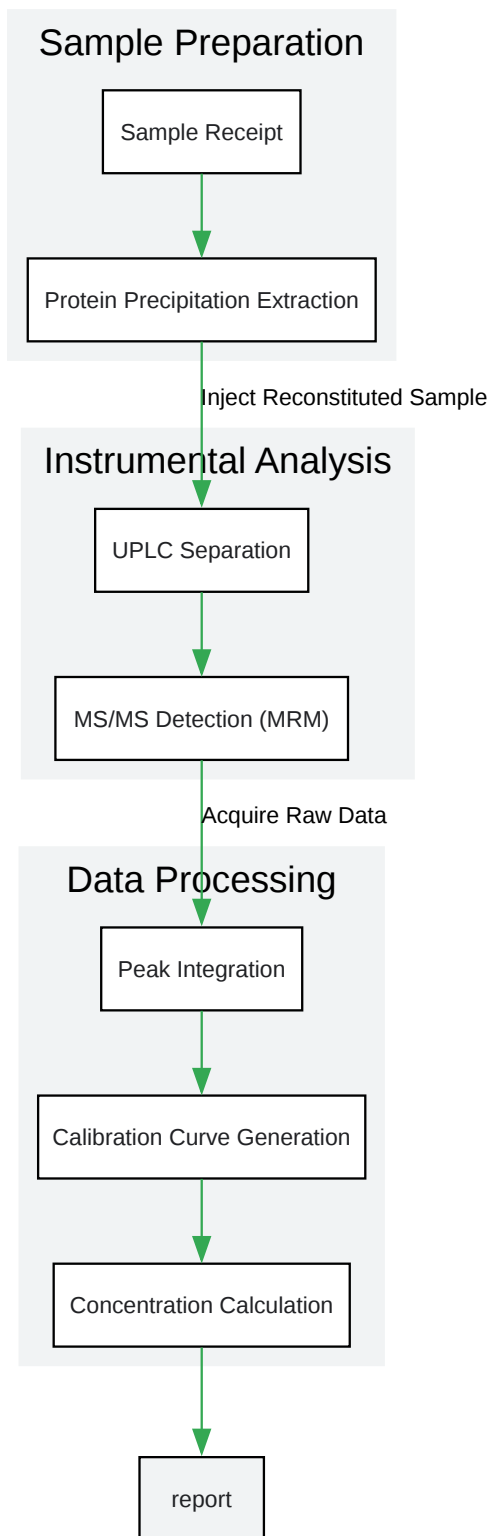
## Sample Preparation Workflow



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Caption: Plasma Sample Preparation Workflow.

## Overall Analytical Workflow

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Caption: UPLC-MS/MS Analytical Workflow.

## Conclusion

This application note describes a simple, rapid, and sensitive UPLC-MS/MS method for the quantification of Safinamide in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol provides a reliable and robust assay suitable for high-throughput analysis in clinical and research settings. The method meets the requirements for bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and stability.

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